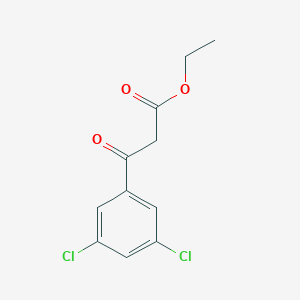

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Description

BenchChem offers high-quality Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMHCPKOFUYEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374208 | |

| Record name | ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172168-01-3 | |

| Record name | Ethyl 3,5-dichloro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172168-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of pharmaceuticals and other bioactive molecules. This document details the core synthesis pathway, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: Claisen Condensation

The most direct and widely applicable method for the synthesis of ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is the Claisen condensation . This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base to form a β-keto ester or a β-diketone.[1]

For the target molecule, a crossed Claisen condensation between 3',5'-dichloroacetophenone and a suitable carboethoxy source, such as diethyl carbonate, is the most logical approach. In this reaction, a strong base, typically sodium hydride (NaH), is used to deprotonate the α-carbon of the 3',5'-dichloroacetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. An acidic workup is then performed to neutralize the reaction mixture and isolate the final product.

Reaction Scheme:

Caption: Synthesis pathway of ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate via Claisen condensation.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3',5'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 |

| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 |

| Sodium Hydride (60% in oil) | NaH | 24.00 |

| Diethyl Ether (anhydrous) | C₄H₁₀O | 74.12 |

| Hydrochloric Acid (5N) | HCl | 36.46 |

| Sodium Chloride (saturated) | NaCl | 58.44 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Synthesis Procedure

-

Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Suspension: To the flask, add a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl carbonate.

-

Reactant Addition: A solution of 3',5'-dichloroacetophenone (1.0 equivalent) in anhydrous diethyl carbonate is added dropwise to the stirred suspension of sodium hydride at ice bath temperature (0-5 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 24-48 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath, and crushed ice is slowly added to quench the unreacted sodium hydride. The pH of the solution is then adjusted to 6-7 with 5N hydrochloric acid.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous sodium chloride solution.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

Product Characterization Data

As of the date of this guide, specific experimental characterization data for ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS 172168-01-3) is not available in the public domain literature. However, based on its chemical structure, the following properties and spectral data can be predicted.

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ |

| Molecular Weight | 261.10 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the methylene protons, and signals in the aromatic region for the dichlorophenyl group. |

| ¹³C NMR | Expected signals for the ester and ketone carbonyls, the methylene carbon, the carbons of the ethyl group, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the ester and ketone carbonyl groups (C=O stretching), C-O stretching, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for two chlorine atoms. |

Researchers are advised to perform full analytical characterization on the synthesized product to confirm its identity and purity.

Safety Considerations

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

-

Diethyl Ether: Diethyl ether is extremely flammable and should be used in a well-ventilated fume hood away from ignition sources.

-

3',5'-Dichloroacetophenone and Diethyl Carbonate: These reagents should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with care.

A thorough risk assessment should be conducted before undertaking this synthesis. All operations should be performed in a well-ventilated laboratory fume hood by trained personnel.

References

Chemical properties of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a halogenated aromatic β-keto ester. This class of compounds serves as versatile building blocks in organic synthesis due to the presence of multiple reactive sites, including an acidic α-hydrogen and two carbonyl groups. These features allow for a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a summary of the available chemical information for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, including its properties, a proposed synthetic route, and general reactivity.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 172168-01-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ | [1][2][3] |

| Molecular Weight | 261.10 g/mol | [1][2][3] |

| IUPAC Name | ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | [3] |

Synthesis

A specific, detailed experimental protocol for the synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is not explicitly available in the surveyed literature. However, a plausible synthetic route is the Claisen condensation of an appropriate 3,5-dichlorobenzoyl derivative with an acetate source. A general procedure for a similar compound, ethyl 3-(4-chloro-phenyl)-3-oxo-propionate, can be adapted.[5] This proposed synthesis involves the reaction of a 3,5-dichlorophenyl ketone with a carbonate in the presence of a strong base.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.[5]

Materials:

-

3,5-Dichloroacetophenone

-

Diethyl carbonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether

-

5N Hydrochloric acid

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (washed twice with anhydrous diethyl ether to remove mineral oil) in anhydrous diethyl carbonate is prepared under a nitrogen atmosphere.

-

The suspension is cooled in an ice bath.

-

A solution of 3,5-dichloroacetophenone in diethyl carbonate is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours), monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is carefully quenched by the addition of crushed ice.

-

The pH of the aqueous layer is adjusted to 6-7 with 5N hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which may be purified by vacuum distillation or column chromatography.

Reactivity

The reactivity of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is characteristic of β-keto esters.

Keto-Enol Tautomerism

β-keto esters exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents.

Reactions at the α-Carbon

The α-protons of β-keto esters are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation.

Reactions at the Carbonyl Groups

The two carbonyl groups (ketone and ester) are susceptible to nucleophilic attack. The relative reactivity of these two groups can be influenced by the steric and electronic environment. For instance, reduction with mild reducing agents may selectively target the ketone carbonyl.

Spectroscopic Data

Experimentally determined spectroscopic data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate are not available in the public domain. However, predicted spectral data can be estimated based on the structure and data from similar compounds.

Predicted ¹H NMR Spectrum

-

Ethyl group: A triplet corresponding to the methyl protons (CH₃) is expected around 1.2-1.4 ppm, and a quartet for the methylene protons (CH₂) is anticipated around 4.1-4.3 ppm.

-

Methylene group (α-carbon): A singlet for the methylene protons adjacent to the carbonyl groups is expected in the range of 3.5-4.0 ppm.

-

Aromatic protons: The aromatic protons on the dichlorophenyl ring are expected to appear in the region of 7.0-8.0 ppm. Due to the substitution pattern, a singlet or a complex multiplet may be observed.

Predicted ¹³C NMR Spectrum

-

Ethyl group: The methyl carbon is expected around 14 ppm, and the methylene carbon around 61 ppm.

-

Methylene carbon (α-carbon): The α-carbon is anticipated to have a chemical shift in the range of 45-55 ppm.

-

Carbonyl carbons: The ester carbonyl carbon is expected around 165-175 ppm, and the ketone carbonyl carbon is expected to be more downfield, around 190-200 ppm.

-

Aromatic carbons: The carbons of the dichlorophenyl ring are expected in the aromatic region of 120-140 ppm. The carbons bearing the chlorine atoms will be significantly downfield.

Biological Activity

There is no specific information regarding the biological activity or potential applications in drug development for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in the reviewed literature. However, the dichlorophenyl moiety is present in a number of biologically active compounds, suggesting that this molecule could be a valuable scaffold for the synthesis of novel therapeutic agents. Further research is required to explore its biological profile.

Conclusion

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a chemical intermediate with potential applications in organic synthesis. While detailed experimental data on its physical and spectral properties are currently lacking in the public domain, its synthesis can be reasonably proposed based on established chemical reactions for similar structures. The presence of multiple reactive sites makes it a versatile tool for the construction of more complex molecular architectures. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its chemical properties and potential applications.

References

An In-Depth Technical Guide to Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, including its chemical identity, structure, a general synthesis protocol, and a summary of its known properties. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a dichlorinated derivative of ethyl benzoylacetate. Its unique substitution pattern makes it a compound of interest in synthetic chemistry and potentially in the development of new bioactive molecules.

Chemical Structure:

The structure of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is characterized by a 3,5-dichlorophenyl group attached to a β-keto ester moiety.

Chemical Structure of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

Quantitative Data Summary

A summary of the key chemical properties of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 172168-01-3 | [1] |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ | [1] |

| Molecular Weight | 261.10 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | Inert atmosphere, 2-8°C | [1] |

| SMILES | O=C(OCC)CC(C1=CC(Cl)=CC(Cl)=C1) | [1] |

| InChI Key | XYMHCPKOFUYEPU-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

General Procedure for the Synthesis of Ethyl 3-Aryl-3-oxopropanoates via Claisen Condensation:

Materials:

-

Methyl 3,5-dichlorobenzoate (or the corresponding ethyl ester)

-

Ethyl acetate

-

Sodium ethoxide (or sodium hydride as a stronger base)

-

Anhydrous solvent (e.g., ethanol, diethyl ether, or toluene)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

-

Base and Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the base (e.g., sodium ethoxide, 1.1 equivalents) is dissolved or suspended in the anhydrous solvent. Ethyl acetate (1.0 equivalent) is then added dropwise to the cooled solution (0 °C) to form the corresponding enolate.

-

Condensation: Methyl 3,5-dichlorobenzoate (1.0 equivalent) is added to the enolate solution. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate can be purified by vacuum distillation or column chromatography on silica gel.

Applications and Biological Relevance

Derivatives of benzoylacetate are important intermediates in organic synthesis, often used in the preparation of more complex molecules, including pharmaceuticals. For instance, they can be precursors to pyrazoles, pyrimidines, and coumarins.

While there is a significant body of research on the biological activities of various substituted benzoylacetates and other dichlorophenyl compounds, specific studies on the biological activity or applications in drug development for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate are not prominently available in the reviewed scientific literature. The biological evaluation of similarly structured compounds, such as other benzoate derivatives, has been explored for applications including local anesthetics and as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[6][7] However, it is important to note that these are not direct studies of the title compound.

Given its structure as a β-keto ester, it is plausible that Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate could serve as a building block in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential biological activities. Further research would be required to explore these possibilities.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate via a Claisen condensation reaction.

General Synthesis Workflow.

References

- 1. 172168-01-3|Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 2. Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate - Safety Data Sheet [chemicalbook.com]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, biological evaluation and docking analysis of a new series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as potent COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic values derived from established principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this compound in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. These predictions are based on the analysis of its chemical structure, which features an ethyl ester, a ketone, and a 3,5-dichlorosubstituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet | 3H |

| Methylene (-CH₂-) | 4.0 - 4.2 | Singlet | 2H |

| Ethyl (-CH₂-) | 4.1 - 4.3 | Quartet | 2H |

| Aromatic (H-4) | 7.6 - 7.8 | Triplet | 1H |

| Aromatic (H-2, H-6) | 7.9 - 8.1 | Doublet | 2H |

¹³C NMR (Carbon-13 NMR):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14 |

| Methylene (-CH₂) | ~45 |

| Ethyl (-OCH₂-) | ~62 |

| Aromatic (C-2, C-6) | ~128 |

| Aromatic (C-4) | ~132 |

| Aromatic (C-3, C-5, C-Cl) | ~135 |

| Aromatic (C-1) | ~138 |

| Ester Carbonyl (C=O) | ~168 |

| Ketone Carbonyl (C=O) | ~192 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C=O (Ester) | 1735 - 1750 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (Ester) | 1000 - 1300 | Strong |

| C-Cl | 600 - 800 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 260/262/264 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 215/217/219 | [M - OCH₂CH₃]⁺ |

| 185/187 | [M - COOCH₂CH₃]⁺ |

| 139/141 | [C₆H₃Cl₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

2.1.3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Thin Film Method):

-

If the sample is a liquid or oil, place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane, acetone), apply the solution to a KBr or NaCl plate, and allow the solvent to evaporate.

2.2.2. Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

2.3.2. Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) interface.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

In-depth Technical Guide: Solubility of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Disclaimer: Following a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in various solvents was found. The information presented herein is based on general principles of solubility determination and data for structurally related compounds. This document serves as a methodological guide rather than a data repository for the specified compound.

Introduction

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS No. 172168-01-3) is a keto-ester that belongs to the class of benzene compounds.[1] Its molecular structure, featuring a dichlorinated phenyl ring and an ethyl ester group, suggests moderate polarity, which will govern its solubility in different solvent systems. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification processes, and formulation development in the pharmaceutical industry. While specific data is unavailable, this guide outlines the standard experimental protocols used to determine such solubility and provides a framework for researchers to conduct their own analyses.

Physicochemical Properties (for context)

| Property | Value | Source |

| CAS Number | 172168-01-3 | [1] |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ | [1] |

| Molecular Weight | 261.10 g/mol | [1] |

| MDL Number | MFCD03424831 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate:

-

The dichlorophenyl group is nonpolar and lipophilic.

-

The keto and ester functional groups are polar and capable of hydrogen bonding as acceptors.

Based on this structure, one can predict:

-

High solubility in moderately polar organic solvents like acetone, ethyl acetate, and dichloromethane.

-

Moderate solubility in polar protic solvents like ethanol and methanol, where the polar groups can interact, but the nonpolar ring may limit extensive dissolution.

-

Low solubility in nonpolar solvents such as hexane and toluene.

-

Very low to negligible solubility in water due to the dominant hydrophobic character of the dichlorophenyl ring.

Standard Experimental Protocol for Solubility Determination

While no specific protocol for this compound was found, a standard and reliable method for determining the solubility of a crystalline solid is the gravimetric method.[2] This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and then evaporating a known volume of the supernatant to determine the mass of the dissolved solute.

Workflow for Gravimetric Solubility Determination

Caption: General workflow for gravimetric solubility determination.

Detailed Steps:

-

Preparation: Add an excess amount of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate to a vial containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for an extended period (typically 24 to 72 hours) to ensure the dissolution process has reached its maximum.

-

Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process and ensure a clear supernatant.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated volumetric pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight is achieved.

-

Calculation: The final solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.

Data Presentation (Hypothetical Framework)

Should experimental data be generated, it should be organized into a clear, tabular format for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate at 25°C

| Solvent | Solvent Polarity | Solubility (g/L) | Molar Solubility (mol/L) |

| Dichloromethane | Polar Aprotic | Data | Data |

| Ethyl Acetate | Polar Aprotic | Data | Data |

| Acetone | Polar Aprotic | Data | Data |

| Ethanol | Polar Protic | Data | Data |

| Methanol | Polar Protic | Data | Data |

| Toluene | Nonpolar | Data | Data |

| n-Hexane | Nonpolar | Data | Data |

| Water | Polar Protic | Data | Data |

Conclusion and Recommendations for Future Work

There is a clear gap in the publicly available data regarding the solubility of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. It is strongly recommended that researchers working with this compound perform systematic solubility studies. The experimental workflow provided in this guide offers a robust starting point for generating this critical data. Future studies should focus on:

-

Determining solubility in a wide range of pharmaceutically and synthetically relevant solvents.

-

Investigating the temperature dependence of solubility to derive thermodynamic parameters such as the enthalpy and entropy of dissolution.

-

Characterizing the solid-state properties (e.g., polymorphism) of the compound, as different crystal forms can exhibit different solubilities.

References

Potential Biological Activity of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate and its derivatives represent a class of compounds with significant potential for biological activity. The presence of the dichlorophenyl moiety is a key feature in many established pharmaceuticals and agrochemicals, conferring properties such as increased lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the potential biological activities of these compounds, drawing upon structure-activity relationships of related molecules. It details plausible experimental protocols for their synthesis and biological evaluation and visualizes a potential mechanism of action. While specific biological data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is limited in publicly available literature, this document serves as a foundational resource for researchers interested in exploring the therapeutic and biological potential of this chemical scaffold.

Introduction

The dichlorophenyl group is a common structural motif in a variety of biologically active molecules, including anti-inflammatory drugs like Diclofenac and antidepressants such as Sertraline.[1] The substitution pattern of the chlorine atoms on the phenyl ring plays a crucial role in determining the molecule's interaction with biological targets.[1] The β-keto ester functionality is also a well-established pharmacophore with diverse biological activities, including antimicrobial and anticancer properties. The combination of these two key structural features in Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate suggests a high likelihood of interesting biological activities.

This guide will explore the potential antimicrobial, antifungal, and cytotoxic activities of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate derivatives based on the known activities of structurally similar compounds.

Potential Biological Activities and Supporting Data

While direct experimental data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is scarce, the biological activities of related compounds provide strong inferential evidence for its potential.

Antifungal Activity

Derivatives of 3,5-dichlorobenzyl esters have shown notable antifungal activity. For instance, certain ester compounds exhibit significant efficacy against plant pathogens like Botrytis cinerea and Rhizoctonia solani.[2] The mechanism of action for some of these related compounds has been identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[2]

Table 1: Antifungal Activity of a Structurally Related 3,5-Dichlorobenzyl Ester Derivative (Compound 5) [2]

| Fungal Species | EC50 (mg/L) | Commercial Fungicide (Boscalid) EC50 (mg/L) |

| Botrytis cinerea | 6.60 | 1.24 |

| Rhizoctonia solani | 1.61 | 1.01 |

Antimicrobial Activity

β-Keto esters are known to possess antimicrobial properties.[3] The presence of an aryl group, such as the dichlorophenyl group, can enhance this activity.[4] These compounds may act by disrupting bacterial cell processes or by inhibiting quorum sensing, a cell-to-cell communication mechanism in bacteria.[4]

Table 2: General Antimicrobial Activity of Substituted Thiophene Derivatives (structurally distinct but containing chloro-phenyl groups) [5]

| Compound Substitution | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria | Antifungal Activity |

| 4-chloro benzylidene | Comparable to standard | Comparable to standard | Minimal |

| 2-chloro benzylidene | Moderate | Moderate | Minimal |

| 2-nitro benzylidene | Moderate | Moderate | Minimal |

| 2-hydroxy benzylidene | Moderate | Moderate | Minimal |

Cytotoxic Activity

Dichlorophenyl-containing compounds have been investigated for their potential as anticancer agents.[6] The cytotoxic mechanism can vary, but often involves the induction of apoptosis and inhibition of cell proliferation. The specific substitution pattern on the phenyl ring is a critical determinant of cytotoxic potency.[7]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate derivatives, based on established protocols for similar compounds.

Synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

A plausible synthetic route for the title compound is the Claisen condensation reaction.

-

Materials: 3,5-dichloroacetophenone, diethyl carbonate, sodium ethoxide, diethyl ether (anhydrous), hydrochloric acid (dilute).

-

Procedure:

-

Dissolve sodium ethoxide in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 3,5-dichloroacetophenone and diethyl carbonate in anhydrous diethyl ether dropwise to the stirred sodium ethoxide solution at room temperature.

-

After the addition is complete, reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

In Vitro Antifungal Assay (Broth Microdilution Method)

-

Materials: Test compound, fungal strains (e.g., Candida albicans, Aspergillus niger), Sabouraud Dextrose Broth (SDB), 96-well microtiter plates, standard antifungal drug (e.g., Fluconazole).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in SDB in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum (e.g., 1-5 x 10³ CFU/mL).

-

Add the fungal inoculum to each well containing the test compound dilutions.

-

Include positive (fungi in broth without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28°C for Aspergillus) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

-

In Vitro Antibacterial Assay (Broth Microdilution Method)

-

Materials: Test compound, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, standard antibacterial drug (e.g., Ciprofloxacin).

-

Procedure:

-

Follow a similar procedure as the antifungal assay, using MHB and bacterial inocula (e.g., 5 x 10⁵ CFU/mL).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Materials: Test compound, human cancer cell line (e.g., MCF-7, A549), normal cell line (e.g., HaCaT), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Antimicrobial Activity Screening Workflow

Caption: A standard workflow for determining the Minimum Inhibitory Concentration.

Hypothesized Antifungal Mechanism of Action

Caption: A potential mechanism of antifungal action via SDH inhibition.

Conclusion

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate derivatives are a promising class of compounds for biological investigation. Based on the known activities of structurally related molecules, these compounds are likely to exhibit antifungal, antimicrobial, and potentially cytotoxic properties. The provided experimental protocols offer a starting point for the synthesis and systematic evaluation of these potential biological activities. Further research is warranted to synthesize and screen a library of these derivatives to establish clear structure-activity relationships and to identify lead compounds for further development. The hypothesized mechanism of action, particularly the inhibition of succinate dehydrogenase, provides a rational basis for future mechanistic studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a valuable β-keto ester that serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its trifunctional nature, possessing an ester, a ketone, and an activated methylene group, allows for diverse chemical transformations, making it a versatile tool in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, with a focus on detailed experimental protocols and its role in the construction of important chemical scaffolds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

| Property | Value |

| CAS Number | 172168-01-3 |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ |

| Molecular Weight | 261.10 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. |

| Solubility | Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. Insoluble in water. |

| Predicted ¹H NMR | The following are predicted chemical shifts (ppm) and may vary based on solvent and experimental conditions: - 1.25 (t, 3H, -CH₃) - 3.55 (s, 2H, -CH₂-) - 4.20 (q, 2H, -O-CH₂-) - 7.60 (t, 1H, Ar-H) - 7.95 (d, 2H, Ar-H) |

| Predicted ¹³C NMR | The following are predicted chemical shifts (ppm) and may vary based on solvent and experimental conditions: - 14.1 (-CH₃) - 45.8 (-CH₂-) - 61.5 (-O-CH₂-) - 126.5 (Ar-C) - 131.0 (Ar-C) - 135.5 (Ar-C) - 136.0 (Ar-C) - 167.0 (Ester C=O) - 190.0 (Keto C=O) |

Synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

The most common and efficient method for the synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the condensation of an ester with an enolizable proton with another ester in the presence of a strong base. In this case, ethyl 3,5-dichlorobenzoate is reacted with ethyl acetate.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl 3,5-dichlorobenzoate

-

Ethyl acetate (dried)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.

-

To this solution, a mixture of ethyl 3,5-dichlorobenzoate (1.0 equivalent) and dry ethyl acetate (1.2 equivalents) is added dropwise at room temperature with vigorous stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

-

The resulting residue is dissolved in diethyl ether and washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio |

| Ethyl 3,5-dichlorobenzoate | 219.05 | 1.0 |

| Ethyl acetate | 88.11 | 1.2 |

| Sodium ethoxide | 68.05 | 1.1 |

| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | 261.10 | - |

Applications in Organic Synthesis

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a versatile precursor for the synthesis of various heterocyclic systems, particularly pyrazoles and pyrimidines, which are prevalent scaffolds in many biologically active compounds.

Synthesis of Pyrazoles

The reaction of β-keto esters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. The reaction of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate with hydrazine hydrate is expected to yield 3-(3,5-dichlorophenyl)-5-methyl-1H-pyrazole.

Materials:

-

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A mixture of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is prepared in a round-bottom flask.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is heated to reflux for 3-5 hours. The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to afford the desired pyrazole.

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio |

| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | 261.10 | 1.0 |

| Hydrazine hydrate | 50.06 | 1.1 |

| 3-(3,5-dichlorophenyl)-5-methyl-1H-pyrazole | 229.07 | - |

Synthesis of Pyrimidines

Pyrimidines can be synthesized through the condensation of β-keto esters with amidines or related compounds. The reaction of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate with guanidine is expected to produce 2-amino-4-(3,5-dichlorophenyl)-6-methylpyrimidine.

Materials:

-

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

Sodium ethoxide (2.2 equivalents) is prepared in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

-

Guanidine hydrochloride (1.1 equivalents) is added to the sodium ethoxide solution and stirred for 30 minutes.

-

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 equivalent) is then added to the reaction mixture.

-

The mixture is heated to reflux for 8-12 hours. Reaction progress is monitored by TLC.

-

After cooling to room temperature, the solvent is evaporated.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the desired pyrimidine.

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio |

| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | 261.10 | 1.0 |

| Guanidine hydrochloride | 95.53 | 1.1 |

| Sodium ethoxide | 68.05 | 2.2 |

| 2-amino-4-(3,5-dichlorophenyl)-6-methylpyrimidine | 254.10 | - |

Conclusion

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a highly useful and versatile building block in organic synthesis. Its straightforward preparation via the Claisen condensation and its ability to undergo cyclization reactions to form important heterocyclic cores like pyrazoles and pyrimidines make it an attractive starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. The detailed protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

An In-depth Technical Guide to Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, a key pharmaceutical intermediate. The document details its chemical properties, outlines a probable synthetic pathway via Claisen condensation, and includes detailed experimental protocols for the synthesis of its likely precursor, 3,5-dichlorobenzoyl chloride. While the direct discovery and developmental history of this specific molecule are not extensively documented in publicly available literature, this guide constructs a thorough profile based on established chemical principles and data for structurally related compounds. Its role as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry, is also discussed.

Introduction

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, with the CAS number 172168-01-3, is a β-keto ester that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a dichlorinated phenyl ring, makes it a precursor of interest for the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and materials science. This guide aims to consolidate the available technical information on this compound, focusing on its synthesis and potential utility.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is presented in Table 1.

Table 1: Chemical and Physical Properties of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

| Property | Value |

| CAS Number | 172168-01-3[2] |

| Molecular Formula | C₁₁H₁₀Cl₂O₃[2] |

| Molecular Weight | 261.10 g/mol [2] |

| IUPAC Name | ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate |

| Appearance | Solid (predicted) |

| Storage | Inert atmosphere, 2-8°C[2] |

Synthesis

The synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is most likely achieved through a Claisen condensation reaction.[3][4][5] This reaction involves the base-catalyzed condensation of an ester with another ester, leading to the formation of a β-keto ester. In this case, the reaction would likely involve the acylation of the enolate of ethyl acetate with a derivative of 3,5-dichlorobenzoic acid, such as 3,5-dichlorobenzoyl chloride.

Proposed Synthetic Pathway

The logical synthetic route starts from 3,5-dichlorobenzoic acid, which is first converted to the more reactive 3,5-dichlorobenzoyl chloride. This acid chloride is then reacted with the enolate of ethyl acetate to yield the final product.

References

- 1. Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | 53090-43-0 | Benchchem [benchchem.com]

- 2. 172168-01-3|Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of the Keto and Ester Groups in Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a β-keto ester, a class of compounds renowned for its synthetic versatility. This technical guide provides a comprehensive analysis of the reactivity of its constituent keto and ester functional groups, as well as the active methylene protons. The presence of these functionalities in a 1,3-relationship confers unique chemical properties upon the molecule, making it a valuable intermediate in organic synthesis. This document outlines the principal reactions, including keto-enol tautomerism, selective reduction, hydrolysis, decarboxylation, and reactions at the α-carbon. Detailed experimental protocols, adapted from established procedures for structurally analogous compounds, are provided to guide laboratory practice. Quantitative data, where available for similar substrates, is presented in tabular format to facilitate comparison.

Introduction

The reactivity of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is dominated by the interplay between the ketone and ester carbonyl groups, which activate the intervening methylene group. The electron-withdrawing nature of the 3,5-dichlorophenyl ring is expected to influence the electron density at the benzoyl carbonyl group and the acidity of the α-protons. This guide will systematically explore the chemical behavior of this molecule, providing a foundational understanding for its application in the synthesis of more complex chemical entities.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Caption: Keto-Enol Tautomerism Equilibrium.

Quantitative Data on Keto-Enol Equilibrium

| Solvent | % Enol Form (for Ethyl Acetoacetate) |

| Gas Phase | 46 |

| n-Hexane | 46 |

| Carbon tetrachloride | 19.8 |

| Benzene | 15.9 |

| Diethyl ether | 27.1 |

| Ethanol | 12 |

| Water | 0.4 |

Reactivity of the Keto Group

The primary reaction of the ketone functionality is its reduction to a secondary alcohol. Selective reduction of the keto group in the presence of the ester can be achieved using milder reducing agents.

Selective Reduction

Sodium borohydride (NaBH₄) is a commonly used reagent for the selective reduction of ketones in the presence of esters.

Experimental Protocol: Selective Reduction of a β-Keto Ester (Adapted for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 eq) in methanol or ethanol (10 mL per mmol of substrate) and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone, followed by the dropwise addition of dilute hydrochloric acid until the pH is ~7.

-

Extraction: Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product, ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate, by column chromatography on silica gel.

Reactivity of the Ester Group

The ester group is susceptible to nucleophilic acyl substitution, most notably hydrolysis.

Hydrolysis

Ester hydrolysis can be performed under acidic or basic conditions (saponification). Basic hydrolysis is generally preferred as it is irreversible.

Experimental Protocol: Hydrolysis of a β-Keto Ester (Adapted for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate)

-

Setup: In a round-bottom flask, dissolve Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

-

Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) to the solution and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and acidify the aqueous layer to a pH of ~3 with 1 M HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting 3-(3,5-dichlorophenyl)-3-oxopropanoic acid can be purified by recrystallization.

Reactivity of the Active Methylene Group

The protons on the carbon atom flanked by the two carbonyl groups (the α-carbon) are acidic (pKa ≈ 11-13, estimated) and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile.

Caption: General reaction pathways involving the active methylene group.

Alkylation

The enolate can be alkylated by reaction with an alkyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation.

Experimental Protocol: α-Alkylation of a β-Keto Ester (Adapted for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate)

-

Setup: Under an inert atmosphere (argon or nitrogen), dissolve Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask and cool to -78 °C.

-

Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

-

Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Acylation

Acylation of the enolate with an acyl halide or anhydride yields a 1,3,5-tricarbonyl compound.

Experimental Protocol: α-Acylation of a β-Keto Ester (Adapted for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate)

-

Enolate Formation: Prepare the magnesium enolate by adding Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 eq) to a suspension of magnesium ethoxide (1.0 eq) in an anhydrous solvent like diethyl ether.

-

Acylation: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride) (1.1 eq) dropwise.

-

Monitoring and Work-up: After the reaction is complete, as monitored by TLC, quench with dilute acid and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the resulting acylated product by vacuum distillation or column chromatography.

Decarboxylation

The product of hydrolysis, a β-keto acid, is susceptible to decarboxylation upon heating, yielding a ketone.

Caption: Decarboxylation of the corresponding β-keto acid.

Experimental Protocol: Decarboxylation of a β-Keto Acid (Adapted for 3-(3,5-dichlorophenyl)-3-oxopropanoic acid)

-

Setup: Place the crude or purified 3-(3,5-dichlorophenyl)-3-oxopropanoic acid in a round-bottom flask equipped with a reflux condenser.

-

Decarboxylation: Heat the acid (with or without a high-boiling solvent like toluene) to a temperature sufficient to induce decarboxylation (typically >100 °C), which is evidenced by the evolution of CO₂.

-

Monitoring: Monitor the reaction by TLC until the starting acid is consumed.

-

Purification: After cooling, the resulting ketone, 3',5'-dichloroacetophenone, can be purified by distillation or column chromatography.

Summary of Reactivity

The following table summarizes the key reactive sites of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate and the typical transformations.

| Functional Group / Position | Reagent / Condition | Product Type |

| Keto Group | NaBH₄ | Secondary Alcohol |

| Ester Group | LiOH, H₂O then H⁺ | Carboxylic Acid |

| Active Methylene | 1. Base (LDA) 2. Alkyl Halide | α-Alkylated β-Keto Ester |

| Active Methylene | 1. Base (Mg(OEt)₂) 2. Acyl Halide | α-Acylated β-Keto Ester |

| β-Keto Acid (from hydrolysis) | Heat | Ketone |

Conclusion

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a versatile synthetic intermediate with multiple reactive centers. The keto and ester groups, along with the acidic α-protons, allow for a wide range of chemical transformations. By carefully selecting reagents and reaction conditions, chemists can selectively target these functional groups to construct complex molecular architectures. The experimental protocols provided herein, though based on analogous systems, offer a robust starting point for the practical application of this compound in research and development. It is imperative for researchers to perform optimization studies to achieve the desired outcomes for this specific substrate.

Methodological & Application

Application Notes and Protocols for the Utilization of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the synthesis of pyrazole and pyrimidine heterocyclic scaffolds using Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate as a key building block. The methodologies are based on established synthetic strategies for β-ketoesters and are intended to serve as a practical guide for laboratory implementation.

Introduction

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a versatile precursor for the synthesis of a variety of heterocyclic compounds due to its 1,3-dicarbonyl functionality. The presence of the 3,5-dichlorophenyl moiety offers a site for further functionalization and can significantly influence the biological activity of the resulting heterocyclic products. This document outlines two primary applications of this starting material: the synthesis of 5-(3,5-dichlorophenyl)pyrazol-3-ones via the Knorr pyrazole synthesis and the preparation of 4-(3,5-dichlorophenyl)-dihydropyrimidin-2(1H)-ones through the Biginelli reaction.

Synthesis of 5-(3,5-dichlorophenyl)pyrazol-3-one via Knorr Cyclization

The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles and pyrazolones from 1,3-dicarbonyl compounds and hydrazine derivatives.[1][2][3] In this protocol, Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate undergoes a cyclocondensation reaction with hydrazine hydrate.

Reaction Pathway

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol

Materials:

-

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

-

Hydrazine hydrate (80% in water)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 eq) in ethanol (10 mL per mmol of substrate).

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold deionized water to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to obtain 5-(3,5-dichlorophenyl)pyrazol-3-one.

-

The crude product can be purified by recrystallization from ethanol/water.

Expected Results

| Parameter | Expected Value |

| Product | 5-(3,5-dichlorophenyl)pyrazol-3-one |

| Appearance | White to off-white solid |

| Typical Yield | 80-95% |

| Reaction Time | 2-4 hours |

| Purity (crude) | >90% |

Synthesis of 4-(3,5-dichlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs) from a β-ketoester, an aldehyde, and urea or thiourea.[4][5] This protocol outlines the synthesis of a substituted dihydropyrimidine using Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, an appropriate aldehyde, and urea.

Reaction Pathway

Caption: Biginelli reaction workflow.

Experimental Protocol

Materials:

-

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a round-bottom flask, combine Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 eq), the chosen aldehyde (1.0 eq), and urea (1.5 eq) in ethanol (15 mL per mmol of ketoester).

-

Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

If precipitation is slow, the mixture can be cooled in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product to yield the desired 4-(3,5-dichlorophenyl)-dihydropyrimidin-2(1H)-one derivative.

-

Further purification can be achieved by recrystallization from ethanol.

Expected Results

| Parameter | Expected Value |

| Product | 4-(3,5-dichlorophenyl)-6-substituted-dihydropyrimidin-2(1H)-one |

| Appearance | Crystalline solid |

| Typical Yield | 70-90% |

| Reaction Time | 4-6 hours |

| Purity (crude) | >85% |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

-

Concentrated acids are corrosive. Handle with appropriate care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate serves as a valuable and versatile starting material for the synthesis of pyrazole and pyrimidine-based heterocyclic systems. The protocols described herein provide robust and high-yielding methods for accessing these important scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The dichlorophenyl moiety provides a handle for further synthetic modifications, allowing for the generation of diverse compound libraries for biological screening.

References

Application Notes and Protocols: Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS No: 172168-01-3) is a versatile bifunctional organic building block with significant potential in medicinal chemistry.[1][2][3][4][5] Its structure, featuring a reactive β-ketoester moiety and a 3,5-dichlorophenyl group, makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other molecular scaffolds of therapeutic interest. The 3,5-dichlorophenyl substitution is a common feature in many biologically active molecules, including fungicides and other agrochemicals, suggesting that derivatives of this compound may exhibit valuable pharmacological properties.[6][7] These application notes provide an overview of the potential uses of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in drug discovery and development, along with generalized experimental protocols for its derivatization.

Potential Applications in Medicinal Chemistry

The reactivity of the β-ketoester functionality allows for the construction of numerous heterocyclic systems that form the core of many approved drugs. The 3,5-dichlorophenyl group can contribute to the binding of the final molecule to its biological target and can influence its pharmacokinetic properties.

Key areas of potential application include:

-

Synthesis of Pyrazole Derivatives: β-Ketoesters are classical precursors for the synthesis of pyrazoles and pyrazolones through condensation with hydrazines. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

-

Synthesis of Pyrimidine Derivatives: Through reactions like the Biginelli condensation, Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate can be used to synthesize dihydropyrimidinones, a class of compounds with diverse pharmacological activities, including calcium channel modulation.

-

Synthesis of Pyridine and Quinoline Scaffolds: The Hantzsch pyridine synthesis and related multicomponent reactions can utilize β-ketoesters to produce substituted dihydropyridines, which are precursors to pyridines.[4][8][9][10][11] Quinolines, accessible through reactions like the Combes synthesis, are also important pharmacophores.[12][13]

-

Development of Novel Antimicrobial and Antifungal Agents: The dichlorophenyl motif is present in several known antimicrobial and antifungal agents.[6][7] This suggests that derivatives of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate could be explored for the development of new anti-infective drugs.

Data Presentation

| Heterocyclic Core | General Synthetic Method | Associated Biological Activities |

| Pyrazoles/Pyrazolones | Knorr Pyrazole Synthesis | Anti-inflammatory, Analgesic, Antitumor, Antimicrobial |

| Pyrimidines | Biginelli Reaction | Antiviral, Antitumor, Calcium Channel Blockers |

| Pyridines | Hantzsch Pyridine Synthesis | Calcium Channel Blockers, Antibacterial, Antihypertensive |

| Quinolines | Combes Quinoline Synthesis | Antimalarial, Antibacterial, Anticancer |

Experimental Protocols

The following are generalized protocols that can be adapted for the use of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in the synthesis of various heterocyclic derivatives. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: General Synthesis of 5-(3,5-dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the condensation of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate with hydrazine to form a pyrazolone derivative.

Materials:

-

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the collected solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified pyrazolone.

-

Characterize the final product using appropriate analytical techniques (NMR, MS, IR).

Protocol 2: General Procedure for the Biginelli Reaction to Synthesize Dihydropyrimidinones

This protocol outlines a one-pot, three-component reaction to produce a dihydropyrimidinone derivative.

Materials:

-

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

-

An aromatic aldehyde

-

Urea or thiourea

-

Ethanol

-

Catalytic amount of a strong acid (e.g., HCl)

Procedure:

-

In a round-bottom flask, combine Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1 equivalent), the chosen aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).

-

Confirm the structure of the purified dihydropyrimidinone using spectroscopic methods.

Visualizations

The following diagrams illustrate the synthetic potential and a hypothetical workflow for the application of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in medicinal chemistry.

Caption: Synthetic utility of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.

Caption: Drug discovery workflow for synthesized derivatives.

Conclusion